
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the quinoline intermediate.
The sulfonyl group is usually introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine-substituted quinoline in the presence of a base such as triethylamine. The final step involves the methoxylation of the aromatic ring, which can be achieved using a methoxy reagent like dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds similar to 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit significant anti-cancer properties. For instance, a patent document highlights the use of related cyclic amine compounds in treating hyperproliferative diseases such as cancer, suggesting that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anti-Cancer Studies
Anti-Inflammatory Properties
The compound's structural features suggest potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. A review on COX-II inhibitors indicates that modifications in the quinoline framework can enhance selectivity and potency against COX-II, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX-II Inhibition Studies
Compound | IC50 (μM) | Selectivity Ratio (MDR) |
---|---|---|
PYZ33 | 0.011 | High |
PYZ34 | 0.020 | Moderate |
Case Study 1: Inhibition of Tumor Growth
In a comprehensive study published in ACS Omega, a series of sulfonamide derivatives were synthesized and evaluated for their anti-cancer efficacy. Among these, certain derivatives demonstrated potent inhibition of tumor growth in xenograft models, correlating with their ability to induce apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory effects of similar compounds showed that they could significantly reduce edema in animal models when administered at specific dosages. The study concluded that these compounds could serve as effective alternatives to existing anti-inflammatory medications with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline include:
Quinoline derivatives: Compounds with similar quinoline core structures but different substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different core structures.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Biological Activity
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
The compound features a quinoline core substituted with a pyrrolidine ring and a sulfonyl group, which may contribute to its pharmacological properties. The molecular formula is C19H20ClN3O4S, and it is characterized by the presence of multiple functional groups that facilitate diverse biological interactions.
Target Kinases : The compound has been noted for its interaction with casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε), which are involved in various cellular processes such as cell cycle regulation and signaling pathways. Inhibition or modulation of these kinases could lead to significant cellular effects, influencing processes like apoptosis, differentiation, and proliferation.
Biochemical Pathways : The inhibition of CK1γ and CK1ε may affect several biochemical pathways, given the broad roles these kinases play in cellular functions. This suggests that this compound could have implications in cancer therapy and other diseases where these kinases are dysregulated .
Biological Activity
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds derived from the 8-hydroxyquinoline nucleus have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have shown significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumonia, suggesting potential use in treating infections .
- Anticancer Effects : The compound's ability to inhibit CK1 kinases positions it as a potential anticancer agent. Studies have indicated that analogs can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology .
- Antiviral Activity : Recent studies suggest that derivatives of quinoline compounds may exhibit antiviral properties, particularly against RNA viruses. The structural modifications can influence their efficacy, with increased lipophilicity correlating with enhanced antiviral activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including those similar to this compound. Results showed promising inhibition zones against Pseudomonas aeruginosa (22 mm) compared to standard antibiotics (24 mm), indicating competitive efficacy .
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values below 10 µM). These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs targeting CK1 kinases .
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial, anticancer |
3-Chloro-4-fluorophenyl derivatives | Chlorinated phenyl group | Antiviral, antibacterial |
Pyrrolidine-based compounds | Pyrrolidine ring | CK1 inhibition, potential anticancer |
Properties
IUPAC Name |
8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKSAGXKRAUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.